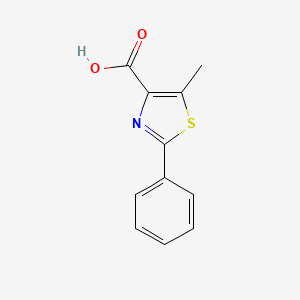

5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid

Description

5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₁H₉NO₂S) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a phenyl group at position 2, and a carboxylic acid moiety at position 2. It serves as a critical intermediate in medicinal chemistry, notably in the synthesis of BAY-9835, a first-in-class orally bioavailable ADAMTS7 inhibitor . Its structural versatility allows for modifications that influence pharmacological activity, solubility, and binding affinity.

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFOJCLVJKFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-43-1 | |

| Record name | 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. The reaction mixture is stirred overnight at 40°C, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid has shown potential in several therapeutic areas:

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. Its structural characteristics allow it to interact with various biological targets, demonstrating effectiveness against a range of pathogens .

Anti-inflammatory and Analgesic Effects : Studies have highlighted the potential of this compound as an anti-inflammatory and analgesic agent. It has been evaluated for its pharmacological effects, showing promise in reducing inflammation and pain .

Antitumor Activity : The compound has been investigated for its antitumor properties. It has demonstrated effectiveness against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Agricultural Applications

The compound is also explored for its utility in agriculture:

Pesticidal Properties : this compound has been found to possess insecticidal and fungicidal activities. It can be formulated into pesticides to control agricultural pests and diseases effectively .

Plant Growth Regulation : The compound can act as a plant growth regulator, enhancing plant resilience against various stresses. Its application in agricultural practices could lead to improved crop yields and health .

Case Studies

Several studies have documented the applications and biological evaluations of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed significant inhibition of bacterial growth against common pathogens, supporting its use in developing new antimicrobial agents .

Case Study 2: Antitumor Screening

In vitro studies demonstrated that derivatives of this thiazole compound exhibited potent cytotoxicity against several cancer cell lines. The findings suggest that structural modifications can enhance its antitumor activity, paving the way for further drug development .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents on the thiazole ring significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

Functional Group Modifications

Key Observations :

- Trifluoromethyl Groups : Introduce electron-withdrawing effects, increasing the carboxylic acid's acidity (pKa reduction) and altering binding kinetics .

- Ester Derivatives : Ethyl esters (e.g., CAS 38471-47-5) are prodrug strategies to enhance cell permeability, which can be hydrolyzed in vivo to active carboxylic acids .

Activité Biologique

5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid (MPTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of MPTCA, including its antimicrobial, anticancer, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

MPTCA has the molecular formula C11H9NO2S and a molecular weight of approximately 205.26 g/mol. The structure features a thiazole ring, which is known for conferring various biological activities. The methyl substitution at the 5-position on the thiazole ring enhances its solubility and reactivity, making it a valuable compound for further research.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 205.26 g/mol |

| Melting Point | 157-158 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that MPTCA exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival. For instance, studies have demonstrated that MPTCA can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

MPTCA has garnered attention for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Notably, MPTCA demonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

Case Studies

- Study on Human Cancer Cell Lines : MPTCA was tested against several human cancer cell lines (e.g., HCT-116, HepG2). The results indicated that MPTCA exhibited promising anticancer activity with IC50 values lower than those of standard drugs such as doxorubicin .

- Mechanism of Action : The anticancer effects of MPTCA are believed to be mediated through the induction of oxidative stress and the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

Emerging research suggests that MPTCA may also possess neuroprotective properties. Thiazole derivatives have been shown to interact with glutamate receptors, potentially modulating excitotoxicity associated with neurodegenerative diseases. Preliminary studies indicate that MPTCA can act as a negative allosteric modulator of AMPA receptors, which are crucial in synaptic transmission and plasticity .

Safety Profile

While MPTCA shows promising biological activities, it is essential to consider its safety profile. Toxicity studies indicate that high concentrations can lead to cytotoxic effects not only on cancer cells but also on normal cells. Therefore, careful dosage optimization is necessary for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of α-haloketones with thiourea under acidic or basic conditions. For example, refluxing α-haloketones with thiourea in acetic acid (3–5 hours) yields thiazole derivatives. Post-cyclization functionalization (e.g., introducing carboxylic acid groups) is achieved using hydrolysis or oxidation. Optimization involves adjusting reaction temperature, stoichiometry, and catalyst choice. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm substituent positions (e.g., methyl at C5, phenyl at C2) via and NMR.

- IR : Identify carboxylic acid (-COOH) stretching (~1700 cm) and thiazole ring vibrations.

- Mass Spectrometry : Verify molecular weight (e.g., 234.28 g/mol for phenylamino variant) .

- HPLC : Assess purity (≥97% as per commercial standards) using reverse-phase columns .

Q. What purification techniques are effective post-synthesis?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) is preferred. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves impurities. Centrifugation and filtration remove insoluble byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl, phenyl) influence the compound’s reactivity and biological activity?

- Methodology :

- Computational Modeling : Use DFT calculations to analyze electron-donating (methyl) and electron-withdrawing (carboxylic acid) effects on thiazole ring polarization. Compare with fluorophenyl analogs (e.g., 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid) to assess electronic contributions to binding affinity .

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace phenyl with pyridyl) and evaluate bioactivity shifts using enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent).

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., cytotoxicity screens) to cross-validate results.

- Purity Verification : Use LC-MS to confirm ≥97% purity, as impurities (e.g., unreacted thiourea) may skew bioactivity .

Q. What strategies exist for modifying the thiazole core to enhance solubility or target specificity?

- Methodology :

- Functionalization : Introduce hydrophilic groups (e.g., methoxymethyl via nucleophilic substitution) to improve aqueous solubility.

- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) or nitrogen (imidazole) and compare pharmacokinetic profiles .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.